1,2-Bis(benzo[b]thien-3-yl)ethanedione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2-bis(1-benzothiophen-3-yl)ethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10O2S2/c19-17(13-9-21-15-7-3-1-5-11(13)15)18(20)14-10-22-16-8-4-2-6-12(14)16/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJDPBWPMBKRNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(=O)C(=O)C3=CSC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies for 1,2 Bis Benzo B Thien 3 Yl Ethanedione and Analogous Structures
Retrosynthetic Analysis of the 1,2-Diarylethanedione Motif
The 1,2-diarylethanedione core, also known as a benzil, is a key structural feature of the target molecule. Retrosynthetic analysis, a method of deconstructing a target molecule to identify potential starting materials, reveals several viable pathways. A primary disconnection of the carbon-carbon bond of the ethanedione moiety suggests precursors such as α-hydroxyketones (benzoins), which can be oxidized to the desired 1,2-diketone. organic-chemistry.org Another common strategy involves the oxidation of diarylacetylenes. organic-chemistry.org Furthermore, direct oxidative coupling of two aryl aldehyde molecules presents a straightforward route to symmetrical 1,2-diarylethanediones. For the synthesis of 1,2-Bis(benzo[b]thien-3-yl)ethanedione, this suggests that benzo[b]thiophene-3-carboxaldehyde would be a critical intermediate.
Approaches to the Benzo[b]thien-3-yl Precursors and Related Functionalization
The successful synthesis of the target molecule is contingent upon the efficient preparation of appropriately functionalized benzo[b]thiophene precursors.
Halogenated benzo[b]thiophenes are versatile intermediates in organic synthesis, serving as handles for further functionalization through cross-coupling reactions. A common method for their synthesis involves the electrophilic cyclization of 2-alkynyl thioanisoles. For instance, 3-halobenzo[b]thiophene derivatives can be synthesized using sodium halides as the halogen source in the presence of copper(II) sulfate (B86663) in an environmentally friendly solvent like ethanol (B145695). This method has been shown to produce 3-chloro, 3-bromo, and 3-iodo substituted benzo[b]thiophenes in high yields. nih.gov
Another approach involves a two-step process starting from 2-iodothioanisole. The first step is a Sonogashira coupling with a terminal alkyne, followed by cyclization using an electrophilic halogen source such as iodine (I₂), iodine monochloride (ICl), bromine (Br₂), or N-bromosuccinimide (NBS). nih.gov Additionally, aryne chemistry offers a one-step synthesis of substituted benzo[b]thiophenes from o-silylaryl triflates and alkynyl sulfides. researchgate.net
| Starting Material | Reagents | Product | Reference |
| 2-Alkynyl thioanisoles | Sodium halides, Copper(II) sulfate, Ethanol | 3-Halobenzo[b]thiophenes | nih.gov |
| 2-Iodothioanisole | Terminal alkyne, Pd catalyst (Sonogashira); I₂, ICl, Br₂, or NBS | 3-Halo-2-substituted benzo[b]thiophenes | nih.gov |
| o-Silylaryl triflates | Alkynyl sulfides, CsF | Substituted benzo[b]thiophenes | researchgate.net |
Benzo[b]thienylboronic acids are crucial reagents for Suzuki-Miyaura cross-coupling reactions, a powerful tool for forming carbon-carbon bonds. The synthesis of benzo[b]thien-3-ylboronic acid can be achieved through the reaction of a 3-halobenzo[b]thiophene with an organolithium reagent, followed by quenching with a trialkyl borate. This boronic acid derivative is a stable, crystalline solid.
| Starting Material | Reagents | Product |
| 3-Bromobenzo[b]thiophene | n-Butyllithium, Trialkyl borate, Acidic workup | Benzo[b]thien-3-ylboronic acid |
As identified in the retrosynthetic analysis, benzo[b]thiophene-3-carboxaldehyde is a key precursor for the direct synthesis of the target diketone. A standard method for its preparation involves the lithiation of 3-bromobenzo[b]thiophene with n-butyllithium at low temperature, followed by the addition of N,N-dimethylformamide (DMF). rsc.org This reaction provides the desired aldehyde in good yield. rsc.org
| Starting Material | Reagents | Product | Reference |
| 3-Bromobenzo[b]thiophene | n-Butyllithium, N,N-Dimethylformamide (DMF) | Benzo[b]thiophene-3-carboxaldehyde | rsc.org |
Direct Synthesis of this compound
With the necessary precursors in hand, the final step is the construction of the 1,2-ethanedione bridge between two benzo[b]thiophene units.
Another potential strategy is the palladium-catalyzed α-arylation of a suitable ketone precursor followed by oxidation. For example, a 2-hydroxy-1-(benzo[b]thien-3-yl)ethan-1-one could be coupled with a 3-halobenzo[b]thiophene, with subsequent oxidation of the resulting benzoin-type intermediate to the desired 1,2-diketone. organic-chemistry.org
Given the reactivity of the benzo[b]thiophene nucleus, careful optimization of reaction conditions would be necessary to favor the desired dimerization over potential side reactions.
Coupling Reactions of Benzo[b]thien-3-yl Carbonyl Precursors
The synthesis of this compound can be envisioned through the coupling of precursor molecules already containing the benzo[b]thien-3-yl carbonyl substructure. While direct coupling of acyl halides or similar activated carboxyl derivatives is a classical approach for ketone synthesis, modern methods offer milder and more versatile alternatives. Precursors for such reactions often derive from benzo[b]thiophene itself or substituted analogues. nih.govrsc.org For instance, N-(3-benzo[b]thienyl)iminophosphoranes have been utilized as versatile intermediates in the synthesis of fused pyridine (B92270) rings, demonstrating the reactivity of the 3-position of the benzo[b]thiophene system. rsc.orgresearchgate.net
One potential strategy involves the reductive coupling of a benzo[b]thien-3-yl carbonyl halide, which could be prepared from the corresponding carboxylic acid. Such reactions are often mediated by metals and can proceed through radical or organometallic intermediates to form the desired α-diketone. Another approach is the oxidative coupling of benzo[b]thien-3-yl aldehydes or methyl ketones, though this can sometimes lead to mixtures of products.
Analogous Synthetic Routes for Diaryl-α-Diketones and Thenils
The synthesis of thenil (1,2-di(thien-2-yl)ethanedione) and other diaryl-α-diketones provides well-established templates that can be adapted for the synthesis of this compound. These methods generally fall into two categories: condensation reactions to build the carbon skeleton and oxidation of pre-formed precursors.
Condensation reactions using glyoxal (B1671930) are a common method for synthesizing α-diketone structures and related heterocyclic systems. The reaction of glyoxal with compounds containing active methylene (B1212753) groups or with aromatic amines and amides has been extensively studied. researchgate.netnih.gov For example, the acid-catalyzed condensation of benzamide (B126) with glyoxal leads to a variety of complex products, including N,N'-(1-oxoethane-1,2-diyl)dibenzamide. researchgate.net Similarly, reactions of glyoxal with ammonia (B1221849) and amines are fundamental in the formation of imidazoles and other nitrogen-containing heterocycles. rsc.org
In the context of thienyl systems, a plausible route involves the reaction of a benzo[b]thienyl organometallic reagent with glyoxal. This would form the corresponding diol, which can then be oxidized to the target diketone. While direct condensation of glyoxal with electron-rich heteroaromatics can occur, it often requires specific catalytic conditions to achieve selectivity. Studies on the condensation of benzyl (B1604629) carbamate (B1207046) with glyoxal have shown the formation of various intermediates depending on the reaction conditions, highlighting the complexity of these transformations. mdpi.com
A highly effective and common strategy for the synthesis of α-diketones is the oxidation of the corresponding α-hydroxy ketone, also known as an acyloin. The acyloin condensation of esters is a classical method for preparing these intermediates. For the target molecule, the corresponding acyloin would be 1-hydroxy-1,2-bis(benzo[b]thien-3-yl)ethan-1-one.
Numerous oxidizing agents can convert acyloins to α-diketones. organic-chemistry.org Common reagents include:
Copper(II) salts: Copper(II) acetate (B1210297) in acetic acid or methanol (B129727) is a traditional and effective reagent for this transformation.
Bismuth(III) compounds: Bismuth oxide is another classic reagent used for this oxidation.
Aerobic Oxidation: In the presence of catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO), air can serve as the oxidant. organic-chemistry.org
Other Oxidants: A wide array of other oxidants have been reported for the synthesis of α-diketones from various precursors, including potassium permanganate (B83412) (KMnO4), ruthenium tetroxide (RuO4), and iodine in combination with other oxidants. acs.orgacs.org
The direct oxidation of diarylalkynes is also a powerful method for accessing α-diketones. acs.org This approach avoids the isolation of the acyloin intermediate.
| Precursor Type | Reagent/Catalyst | Product Type | Ref. |
| Deoxybenzoins | DABCO, Air | Benzils (α-diketones) | organic-chemistry.org |
| 1,2-Diols | TEMPO, IBD | α-Diketones | organic-chemistry.org |
| Alkynes | PdBr₂, CuBr₂, O₂ | 1,2-Diketones | organic-chemistry.org |
| α-Methylene Ketones | I₂ | 1,2-Diaryl Diketones | nih.gov |
Catalytic Methodologies for Carbon-Carbon Bond Formation
Modern synthetic chemistry heavily relies on transition metal-catalyzed reactions to form carbon-carbon bonds with high efficiency and selectivity. tcichemicals.comresearchgate.net These methods are particularly valuable for constructing the core of diaryl-α-diketones.
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming C-C bonds. The Suzuki-Miyaura coupling, which typically involves an organoboron reagent and an organohalide, is widely used. nih.govorganic-chemistry.org
Several strategies utilizing palladium catalysis can be applied to the synthesis of diaryl ketones and, by extension, α-diketones:
Carbonylative Coupling: A three-component coupling of an aryl bromide, carbon monoxide, and a boronic acid, catalyzed by a palladium complex like Pd(OAc)₂ with a suitable phosphine (B1218219) ligand, can generate diaryl ketones directly. nih.gov This could be adapted to use a benzo[b]thien-3-yl boronic acid and a benzo[b]thien-3-yl carbonyl halide.
Coupling of Esters: Palladium can catalyze the cross-coupling of esters (such as 2-pyridyl esters) with organoboron compounds to yield ketones. organic-chemistry.org The pyridyl group acts as both a leaving group and a coordinating group for the palladium catalyst.
C-H Activation: Direct arylation via palladium-catalyzed C-H bond activation of aldehydes with aryl halides provides a streamlined route to diaryl ketones. acs.org
| Coupling Partners | Catalyst System | Product | Ref. |
| Aryl Bromide, CO, Boronic Acid | Pd(OAc)₂ / cataCXium A | Diarylketone | nih.gov |
| 2-Pyridyl Esters, Organoboron Compounds | Pd(OAc)₂ / PPh₃ | Ketone | organic-chemistry.org |
| Aldehydes, (Hetero)Aryl Halides | Palladium / Picolinamide Ligands | (Hetero)Aryl Ketone | acs.org |
While palladium is the most common catalyst for these transformations, other transition metals are also effective. tcichemicals.com Nickel, rhodium, and copper complexes have all been employed in C-C bond-forming reactions relevant to ketone synthesis. nih.gov
Nickel Catalysis: Nickel catalysts can be used in cross-coupling reactions similar to those catalyzed by palladium, often offering different reactivity or being more cost-effective. For example, Ni-catalyzed cross-coupling of aryl nitriles with arylboronic esters has been reported. nih.gov
Rhodium Catalysis: Rhodium catalysts have been used for the decarbonylative coupling of carboxylic acids and for C-C bond activation in aryl ketones. nih.gov
Copper Catalysis: Copper-catalyzed reactions, sometimes in conjunction with palladium, are used for various coupling reactions, including those involving alkynes to form α,β-alkynic ketones, which can be precursors to α-diketones. organic-chemistry.org
These transition metal-mediated methods provide a broad and versatile toolbox for the synthesis of complex molecules like this compound, allowing for convergent and efficient construction of the target structure from various precursors.
Iii. Reactivity and Transformational Chemistry of 1,2 Bis Benzo B Thien 3 Yl Ethanedione
Reactions at the 1,2-Ethanedione Moiety
The adjacent carbonyl groups in the ethanedione linker are highly susceptible to reactions with nucleophiles, serving as a versatile hub for constructing more complex molecular architectures.
A cornerstone reaction of 1,2-diketones is their condensation with 1,2-diamines to form nitrogen-containing heterocycles. The reaction of 1,2-Bis(benzo[b]thien-3-yl)ethanedione with an ortho-phenylenediamine is a classic and efficient method for synthesizing highly substituted quinoxaline (B1680401) derivatives. nih.govnih.gov This transformation involves the sequential nucleophilic attack of each amine group on a carbonyl carbon, followed by dehydration to form the aromatic pyrazine (B50134) ring fused to the benzene (B151609) ring of the diamine. nih.gov
This reaction is highly versatile and can be carried out under various conditions, from heating in acidic media to room temperature reactions using heterogeneous catalysts. nih.govudayton.edu The use of catalysts such as alumina-supported heteropolyoxometalates or even performing the reaction in water can lead to high yields of the desired quinoxaline product. nih.govchim.it The resulting products, such as 2,3-bis(benzo[b]thien-3-yl)quinoxaline, are of significant interest in materials science and medicinal chemistry.
Table 1: Representative Conditions for Quinoxaline Synthesis from 1,2-Diketones and o-Phenylenediamines
| Catalyst/Medium | Solvent | Temperature | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| MoVP on Alumina | Toluene | Room Temp. | >2 hours | >90% | nih.govudayton.edu |
| Graphite | Water | Room Temp. | N/A | Excellent | chim.it |
| None (Microwave) | None | N/A | 5 minutes | N/A | udayton.edu |
| Acetic Acid | Ethanol (B145695) | Reflux | Long | N/A | nih.gov |
| Silver Nitrate | N/A | N/A | N/A | N/A | researchgate.net |
In the presence of a strong base, such as potassium hydroxide (B78521), 1,2-diketones undergo the classic benzilic acid rearrangement to yield α-hydroxycarboxylic acids. wikipedia.orgorganic-chemistry.org This reaction, first reported by Justus von Liebig in 1838, involves the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons, followed by a 1,2-rearrangement of the adjacent benzo[b]thienyl group. wikipedia.orgatamanchemicals.com The migrating group attacks the neighboring carbonyl, forming a rearranged carboxylate intermediate, which is protonated upon acidic workup. youtube.com
For this compound, this rearrangement would lead to the formation of 2-hydroxy-2,2-bis(benzo[b]thien-3-yl)acetic acid. The reaction is generally high-yielding for diketones lacking enolizable protons, a condition which this specific substrate meets. wikipedia.orgorganic-chemistry.org This transformation has been demonstrated for a wide variety of aromatic, heterocyclic, and aliphatic 1,2-diketones. wikipedia.orgyoutube.com
The carbonyl carbons of the ethanedione moiety are electrophilic and can be attacked by a wide range of nucleophiles beyond hydroxide ions. The initial step of the benzilic acid rearrangement is a prime example of this reactivity. wikipedia.org Other common nucleophiles, such as organometallic reagents (e.g., Grignard reagents or organolithium compounds), can add to one or both carbonyl centers. The reaction can be controlled to favor mono- or di-addition products, leading to the formation of α-hydroxy ketones or 1,2-diols, respectively. These reactions significantly expand the synthetic utility of the parent diketone, allowing for the introduction of various alkyl or aryl substituents.
Derivatization and Functionalization of the Benzo[b]thiophene Scaffolds
Beyond the reactivity of the central linker, the two benzo[b]thiophene rings offer sites for further chemical modification.
Electrophilic aromatic substitution on an unsubstituted benzo[b]thiophene ring typically occurs at the C3-position. researchgate.net However, in this compound, this position is already substituted. The presence of the electron-withdrawing ethanedione group deactivates the thiophene (B33073) portion of the heterocycle towards further electrophilic attack. Consequently, electrophilic substitution is expected to occur preferentially on the benzene ring portion of the scaffold (positions C4, C5, C6, and C7). The precise regioselectivity would be influenced by the specific electrophile and reaction conditions used. For instance, reactions like nitration or halogenation would likely yield a mixture of isomers, with substitution occurring at one of the available positions on the benzene ring.
A powerful strategy for functionalizing the benzo[b]thiophene ring is through metalation, typically deprotonation using a strong organolithium base like n-butyllithium (n-BuLi), followed by quenching with an electrophile. For benzo[b]thiophene itself, metalation occurs preferentially at the C2 position. researchgate.net Given that the C3 position in this compound is blocked, directed metalation is highly likely to occur at the C2 position of one or both of the benzo[b]thiophene rings.
This generates a potent nucleophile, the 2-lithio derivative, which can react with a wide array of electrophiles. This two-step sequence allows for the regioselective introduction of various functional groups at the C2 position.
Table 2: Potential Functionalization via Metalation of the Benzo[b]thiophene C2-Position
| Electrophile | Reagent Example | Resulting Functional Group |
|---|---|---|
| Carbon Dioxide | CO₂(s) | Carboxylic Acid (-COOH) |
| Aldehydes/Ketones | (CH₃)₂C=O | Hydroxyalkyl (-C(OH)R₂) |
| Alkyl Halides | CH₃I | Alkyl (-CH₃) |
| Silyl Halides | (CH₃)₃SiCl | Silyl (-Si(CH₃)₃) |
| Disulfides | (CH₃S)₂ | Thioether (-SCH₃) |
This method provides a reliable pathway to synthesize C2-functionalized derivatives, which can serve as building blocks for more complex structures or for tuning the electronic properties of the molecule. nih.govacs.org
Side-Chain Modifications
While direct side-chain modifications on this compound are not extensively documented in dedicated studies, the reactivity of the benzo[b]thiophene ring system is well-established. nih.gov Functionalization of benzo[b]thiophene derivatives can be achieved through various methods, including electrophilic substitution and metal-catalyzed cross-coupling reactions. researchgate.netorientjchem.orgrsc.org The presence of the electron-withdrawing ethanedione bridge is expected to influence the reactivity of the benzo[b]thienyl rings.
A practical approach to achieving side-chain modified analogues involves the transformation of this compound into a more stable heterocyclic system, such as a quinoxaline, followed by functionalization of the benzo[b]thienyl appendages. For instance, the condensation of this compound with o-phenylenediamine (B120857) yields 2,3-Bis(benzo[b]thien-3-yl)quinoxaline. This derivative can then undergo further reactions.
Subsequent modifications of the resulting quinoxaline derivatives, such as halogenation, provide a handle for a variety of cross-coupling reactions. For example, bromination of related 2,3-bis(thiophen-2-yl)quinoxaline has been achieved using N-bromosuccinimide (NBS) in DMF at room temperature, yielding the bis-bromo derivative. researchgate.net This halogenated intermediate can then participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to introduce a wide range of substituents onto the benzo[b]thiophene rings. mdpi.com
Table 1: Potential Side-Chain Modifications of 2,3-Bis(benzo[b]thien-3-yl)quinoxaline Derivatives
| Reaction Type | Reagents and Conditions | Expected Product |
| Bromination | N-Bromosuccinimide (NBS), DMF, Room Temperature | 2,3-Bis(bromo-benzo[b]thien-3-yl)quinoxaline |
| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Toluene/Ethanol/Water | 2,3-Bis(aryl-benzo[b]thien-3-yl)quinoxaline |
| Stille Coupling | Organostannane, Pd catalyst (e.g., Pd(PPh₃)₄), Toluene, Heat | 2,3-Bis(organo-benzo[b]thien-3-yl)quinoxaline |
Exploration of Multicomponent Reactions Involving the Compound
The α-diketone functionality of this compound makes it a prime candidate for various multicomponent reactions (MCRs), which are highly efficient one-pot processes that combine three or more reactants to form a complex product.
A prominent example is the synthesis of highly substituted quinoxalines. The condensation of 1,2-dicarbonyl compounds with o-phenylenediamines is a classic and widely used method for quinoxaline synthesis. core.ac.ukmdpi.combeilstein-journals.org This reaction can be extended to a three-component system by involving an additional reactant. For instance, a one-pot, three-component reaction of an o-phenylenediamine, an α-diketone like this compound, and another component such as malononitrile (B47326) in the presence of a base can lead to the formation of complex spiro indeno[1,2-b]quinoxaline derivatives. academie-sciences.fr
The general applicability of α-diketones in MCRs suggests that this compound could be a valuable building block for the combinatorial synthesis of diverse heterocyclic libraries. The reaction with various substituted o-phenylenediamines and other nucleophilic reagents can generate a wide array of quinoxaline-based structures with potential applications in materials science and medicinal chemistry. nih.gov
Table 2: Representative Multicomponent Reaction for Quinoxaline Synthesis
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product |
| This compound | o-Phenylenediamine | Acetic acid or various catalysts (e.g., Lewis acids, iodine) in solvents like ethanol or DMSO. orientjchem.orgcore.ac.uk | 2,3-Bis(benzo[b]thien-3-yl)quinoxaline |
| This compound | Substituted o-phenylenediamine | Various conditions | Substituted 2,3-Bis(benzo[b]thien-3-yl)quinoxaline |
Mechanistic Investigations of Reaction Pathways
The primary and most studied reaction pathway involving this compound is its condensation with o-phenylenediamines to form quinoxalines. The mechanism of this reaction is well-understood and generally proceeds through a series of acid-catalyzed condensation and cyclization steps. academie-sciences.fr
The proposed mechanism for the formation of 2,3-Bis(benzo[b]thien-3-yl)quinoxaline is as follows:
Activation of the Carbonyl Group: In the presence of an acid catalyst, one of the carbonyl groups of the α-diketone is protonated, which increases its electrophilicity.
Nucleophilic Attack: One of the amino groups of the o-phenylenediamine acts as a nucleophile and attacks the activated carbonyl carbon, forming a carbinolamine intermediate.
Dehydration: The carbinolamine intermediate undergoes dehydration to form an imine (Schiff base).
Intramolecular Cyclization: The second amino group of the o-phenylenediamine then attacks the remaining carbonyl group in an intramolecular fashion, leading to the formation of a six-membered dihydropyrazine (B8608421) ring.
Aromatization: The dihydropyrazine intermediate subsequently undergoes dehydration and aromatization to yield the stable quinoxaline ring system.
The reaction can be facilitated by various catalysts, including Brønsted acids, Lewis acids, and iodine, and can often be carried out under mild conditions with high yields. core.ac.ukacademie-sciences.frnih.gov The bulky benzo[b]thienyl substituents are not expected to significantly alter the fundamental course of this mechanism, although they may influence the reaction kinetics.
Iv. Advanced Structural and Electronic Characterization of 1,2 Bis Benzo B Thien 3 Yl Ethanedione and Its Derivatives
Spectroscopic Techniques for Elucidating Molecular Architecture
Spectroscopic methods are fundamental in confirming the identity and purity of newly synthesized benzothiophene (B83047) derivatives. These techniques probe the molecular structure at an atomic level, offering precise information on connectivity and conformation.
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of 1,2-bis(benzo[b]thien-3-yl)ethanedione and its analogues. Both ¹H and ¹³C NMR analyses provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
In the ¹H NMR spectrum of a related derivative, 3-((1H-benzo[d]imidazol-2-yl)thio)benzo[b]thiophene 1,1-dioxide, the proton signals appear as a multiplet in the aromatic region, specifically between δ 7.3 and 7.8 ppm, with a singlet observed at 6.7 ppm. nih.gov For other derivatives, such as 3-(pyridin-2-ylthio)benzo[b]thiophene 1,1-dioxide, the aromatic protons resonate in a broader range from 6.6 to 8.5 ppm. nih.gov The specific chemical shifts and coupling constants observed in the spectra allow for the unambiguous assignment of each proton to its position on the benzo[b]thiophene core and any associated substituent groups.
¹³C NMR spectroscopy complements the proton data by providing insights into the carbon framework. For instance, in benzo[1,2-d:4,5-d′]bis( nih.govresearchgate.netresearchgate.netthiadiazole)-4-carbonitrile, a related heterocyclic system, the presence of a cyano group is confirmed by a distinct signal at δ 119.3 ppm. mdpi.com
| Compound | ¹H NMR (δ, ppm) | Mass Spectrometry (LCMS–ESI, m/z) | Reference |
|---|---|---|---|
| 3-((1H-benzo[d]imidazol-2-yl)thio)benzo[b]thiophene 1,1-dioxide | 6.7 (s, 1H), 7.3–7.8 (m, 9H) | 315.0 [M+H]⁺ | nih.gov |
| 3-(benzo[d]thiazol-2-ylthio)benzo[b]thiophene 1,1-dioxide | 7.3–8.1 (m, 9H) | 332.0 [M+H]⁺ | nih.gov |
| 3-(pyridin-2-ylthio)benzo[b]thiophene 1,1-dioxide | 6.6–8.5 (m, 9H) | 276.0 [M+H]⁺ | nih.gov |
| 3-(naphthalen-2-ylthio)benzo[b]thiophene 1,1-dioxide | 5.8 (s, 1H), 7.6–8.1 (m, 11H) | 671.0 [M+2Na]⁺ | nih.gov |
Mass Spectrometry (MS) for Molecular Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation patterns of this compound and its derivatives, further confirming their structure. Techniques like Liquid Chromatography-Mass Spectrometry with Electrospray Ionization (LCMS-ESI) are commonly used.
For example, the mass spectrum of 3-(benzo[d]thiazol-2-ylthio)benzo[b]thiophene 1,1-dioxide shows a protonated molecular ion peak [M+H]⁺ at an m/z of 332.0. nih.gov Similarly, the [M+H]⁺ peaks for 3-((1H-benzo[d]imidazol-2-yl)thio)benzo[b]thiophene 1,1-dioxide and 3-(pyridin-2-ylthio)benzo[b]thiophene 1,1-dioxide are observed at m/z 315.0 and 276.0, respectively. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For benzo[1,2-d:4,5-d′]bis( nih.govresearchgate.netresearchgate.netthiadiazole)-4-carbonitrile, the calculated m/z for the silver adduct [M+Ag]⁺ was 325.8719, with the found value being 325.8726, confirming its molecular formula. mdpi.com
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive proof of the molecular structure in the solid state, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. For derivatives of benzo[b]thiophene, this technique reveals crucial details about their planarity and packing in the crystal lattice.
In the study of benzo[1,2-d:4.5-d']bis( nih.govresearchgate.netresearchgate.netthiadiazole) and its bromo derivatives, X-ray diffraction analysis showed that the molecules adopt a planar conformation in the crystal. nih.gov The crystal structure of 3-(benzo[d]thiazol-2-yl)-2H-chromen-2-one, a related heterocyclic compound, showed that the benzothiazole (B30560) and coumarin (B35378) ring systems are nearly coplanar, with an interplanar angle of 6.47 (6)°. nih.gov The packing of these molecules in the crystal is influenced by various secondary interactions, including offset stacking of the aromatic rings. nih.gov Such structural information is vital for understanding the material's properties and for designing new molecules with desired solid-state characteristics. For example, the crystal structure of benzo[d] nih.govresearchgate.netresearchgate.netoxadithiole 2-oxide, determined for the first time, shows an envelope conformation for the heterocyclic ring. mdpi.com
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₆H₄O₂S₂ | mdpi.com |
| Crystal System | Monoclinic | mdpi.com |
| Space Group | P2₁/n | mdpi.com |
| a (Å) | 6.13102(15) | mdpi.com |
| b (Å) | 10.3500(3) | mdpi.com |
| c (Å) | 10.7854(3) | mdpi.com |
| β (°) | 100.979(2) | mdpi.com |
| Volume (ų) | 671.87(3) | mdpi.com |
| Z | 4 | mdpi.com |
Analysis of Electronic Transitions and Absorption Characteristics
The electronic properties of this compound and its derivatives are investigated using UV-Vis and fluorescence spectroscopy, which probe the transitions between electronic energy levels within the molecule.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, corresponding to electronic transitions from the ground state to excited states. The absorption spectra of benzo[b]thiophene derivatives typically exhibit intense bands corresponding to π-π* transitions within the conjugated aromatic system.
For a series of 2,1,3-benzoxadiazole derivatives with a D-π-A-π-D architecture, the absorption maximum in chloroform (B151607) solution was observed around 419 nm, which is characteristic of π-π* electronic transitions. researchgate.net The absorption spectra of certain benzothiazole derivatives in methanol (B129727) show two main absorption peaks, one around 210 nm and another in the range of 330-340 nm. researchgate.net The position and intensity of these absorption bands can be influenced by the solvent and the nature of the substituents on the benzo[b]thiophene core. researchgate.netresearchgate.net For instance, the UV-Vis spectra of benzo[1,2-d:4,5-d′]bis( nih.govresearchgate.netresearchgate.netthiadiazole) derivatives show a longest-wavelength band between 375 and 425 nm, which undergoes a red-shift upon the introduction of bromine substituents. nih.gov
Fluorescence Spectroscopy and Emission Properties
Fluorescence spectroscopy provides information about the electronic structure of the excited state and the de-excitation pathways of a molecule. Many benzo[b]thiophene derivatives exhibit fluorescence, emitting light upon relaxation from an excited singlet state to the ground state.
A series of synthesized benzothiazole derivatives display fluorescence emission in the wavelength range of 380 to 450 nm when excited at 330 nm. researchgate.net The intensity and wavelength of the emission can be tuned by modifying the chemical structure. For example, derivatives containing electron-donating or electron-withdrawing groups, or those with extended π-conjugation, can exhibit significantly different fluorescent properties. researchgate.net The fluorescence of some 2,1,3-benzoxadiazole derivatives is strongly dependent on the solvent, with a large Stokes' shift (the difference between the absorption and emission maxima) of about 3,779 cm⁻¹, which is indicative of an intramolecular charge transfer (ICT) state. researchgate.net The study of regioisomeric derivatives of researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (BTBT) also highlights how the position of substituents influences the vibrational structure of the fluorescence spectra. nih.gov
| Compound Type | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Solvent | Reference |
|---|---|---|---|---|
| Benzothiazole Derivatives | ~210, 330-340 | 380-450 | Methanol | researchgate.net |
| 2,1,3-Benzoxadiazole Derivatives (D-π-A-π-D) | ~419 | Solvent-dependent (bluish-green region) | Chloroform | researchgate.net |
| Benzo[1,2-d:4,5-d′]bis( nih.govresearchgate.netresearchgate.netthiadiazole) | 375-425 | N/A | N/A | nih.gov |
Electrochemical Characterization for Redox Potentials and Energy Levels
Electrochemical methods are powerful tools for probing the electronic properties of conjugated organic molecules. They provide direct measurement of the energy levels involved in charge transport, which are crucial for designing and optimizing electronic devices.
Cyclic voltammetry (CV) is a primary technique used to investigate the redox behavior of electroactive species. It provides information on the oxidation and reduction potentials of a molecule, which correspond to the removal of an electron from the Highest Occupied Molecular Orbital (HOMO) and the addition of an electron to the Lowest Unoccupied Molecular Orbital (LUMO), respectively.
In a typical CV experiment, the compound of interest is dissolved in a suitable solvent with a supporting electrolyte, and the potential is swept between two limits while the resulting current is measured. The recorded voltammogram reveals the potentials at which redox events occur. For derivatives of benzothiophene, these studies are often performed in solvents like acetonitrile (B52724) or dichloromethane. bohrium.com The oxidation potential values are influenced by the electronic nature of substituents on the benzothiophene core. bohrium.com For instance, electron-donating groups tend to lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups have the opposite effect.
While specific CV data for this compound is not extensively published, studies on closely related thieno[3,2-b] nih.govbenzothiophene (TBT) and benzo[1,2-b:4,5-b′]dithiophene (BDT) derivatives offer valuable insights. The oxidation potentials for these compounds vary based on their substitution, directly impacting their electronic properties.
Table 1: Oxidation Potentials of Selected Benzothiophene Derivatives from Cyclic Voltammetry
| Compound | Oxidation Potential (Eox vs. SCE) [V] | Reference |
|---|---|---|
| 3-methoxythieno[3,2-b] nih.govbenzothiophene (3-MeO-TBT) | 1.20 | bohrium.com |
| 2,3-dimethylthieno[3,2-b] nih.govbenzothiophene (2,3-diMe-TBT) | 1.25 | bohrium.com |
| 6-methoxythieno[3,2-b] nih.govbenzothiophene-2-carboxylate (6-MeO-TBT-2-COOMe) | 1.40 | bohrium.com |
| Benzo[1,2-b:4,5-b′]dithiophene-Thiophene (BDTT) | 0.96 | nih.gov |
| Benzo[1,2-b:4,5-b′]dithiophene-Ethylthiophene (BDTT-Et) | 0.88 | nih.gov |
The onset potentials of oxidation (Eoxonset) and reduction (Eredonset) obtained from CV are used to estimate the HOMO and LUMO energy levels. These energy levels are critical as the HOMO level relates to the ability to donate an electron (p-type behavior) and the LUMO level relates to the ability to accept an electron (n-type behavior). The energy difference between them constitutes the electrochemical band gap.
The energy levels are typically calculated relative to the vacuum level using a reference standard, commonly the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, whose potential is known to be -4.8 eV relative to the vacuum level. The empirical formulas used are:
EHOMO = -[Eoxonset - E1/2(Fc/Fc⁺) + 4.8] eV ELUMO = -[Eredonset - E1/2(Fc/Fc⁺) + 4.8] eV
For many complex organic molecules, including benzothiophene derivatives, the reduction process can be irreversible or difficult to measure. In such cases, the LUMO level is often estimated by subtracting the optical band gap (Egopt), determined from the onset of UV-Vis absorption, from the electrochemically determined HOMO level (ELUMO = EHOMO - Egopt). mdpi.com
Studies on benzo[b]thieno[2,3-d]thiophene derivatives show HOMO levels around -5.5 eV, indicating good hole-transporting capabilities. mdpi.com The introduction of different functional groups allows for the fine-tuning of these energy levels to match the requirements of specific device architectures. nih.gov For example, the methoxymethyl chain in BDTT–CH₂–OMe leads to a deeper HOMO level (-5.48 eV) compared to other alkyl or alkoxy-substituted derivatives, which can be beneficial for achieving higher open-circuit voltages in organic solar cells. nih.gov
Table 2: Experimentally Determined HOMO and LUMO Energy Levels for Related Benzothiophene Compounds
| Compound | EHOMO [eV] | ELUMO [eV] | Electrochemical Band Gap (Eg) [eV] | Reference |
|---|---|---|---|---|
| 2-(benzo[b]thieno[2,3-d]thiophen-2-yl)dibenzo[b,d]thiophene | -5.49 | -2.26 | 3.23 | mdpi.com |
| 2-(benzo[b]thiophen-6-yl)benzo[b]thieno[2,3-d]thiophene | -5.51 | -2.29 | 3.22 | mdpi.com |
| BDTT–Et | -5.23 | -2.29 | 2.94 | nih.gov |
| BDTT–OMe | -5.26 | -2.34 | 2.92 | nih.gov |
| BDTT–CH₂–OMe | -5.48 | -2.52 | 2.96 | nih.gov |
Conformational Analysis and Intermolecular Interactions
The performance of organic semiconductor materials is not only governed by their intrinsic electronic properties but also by their molecular arrangement in the solid state. Conformational flexibility and intermolecular packing play a crucial role in determining charge transport efficiency.
The structure of this compound features several rotatable single bonds: the central C-C bond of the ethanedione bridge and the two C-C bonds connecting the carbonyl groups to the benzo[b]thiophene moieties. The relative orientation of the two planar benzo[b]thiophene rings is defined by the dihedral angles around these bonds.
Torsional strain, which arises from the repulsion between electron clouds of adjacent bonds, significantly influences the molecule's preferred conformation. Molecules tend to adopt a staggered conformation to minimize this strain, avoiding the higher-energy eclipsed state. In the case of the subject compound, the bulky benzo[b]thiophene groups and the polar carbonyl groups will lead to a twisted, non-planar geometry in the gas phase or in solution. The dihedral angle between the plane of the thiophene (B33073) ring and the plane of the adjacent carbonyl group is critical. A significant twist can disrupt π-conjugation across the molecule, affecting its electronic properties. Conversely, a more planar conformation could enhance conjugation but may introduce steric hindrance. In related structures, such as those containing benzothiazole rings linked by a flexible chain, the dihedral angle between the aromatic ring and adjacent functional groups can be significant, often deviating from planarity to relieve steric strain. nih.gov Theoretical calculations on related benzo[b]thieno[2,3-d]thiophene derivatives have shown that idealized planar conformations can be achieved, but this is not always the case in the crystalline state where packing forces are also at play.
In the solid state, individual molecules of this compound will arrange themselves into a crystal lattice, driven by a combination of intermolecular forces. The resulting supramolecular assembly and packing motif are critical for efficient charge transport, which relies on the orbital overlap between adjacent molecules.
Potential packing motifs are dictated by weak intermolecular interactions, including:
π-π Stacking: The planar benzo[b]thiophene ring systems are expected to engage in π-π stacking interactions, a common feature in aromatic and heteroaromatic compounds. The distance between stacked rings (π-π distance) is a key parameter; shorter distances generally lead to better electronic coupling and higher charge mobility.
Hydrogen Bonding: Although the molecule lacks classic hydrogen bond donors like -OH or -NH, weak C-H···O hydrogen bonds can form between the hydrogen atoms on the benzene (B151609) rings and the oxygen atoms of the carbonyl groups. Similarly, C-H···S interactions involving the thiophene sulfur atom are possible. These interactions play a significant role in directing the three-dimensional assembly of the molecules, often leading to the formation of layered structures. nih.gov
Crystal structure analyses of related benzoxazine (B1645224) and benzothiazole compounds reveal that molecules often arrange in layers or stacks, held together by a network of weak hydrogen bonds. nih.govnih.gov For instance, in one benzothiazole derivative, intermolecular C-H···N and C-H···S bonds result in molecular layers parallel to a specific crystal plane. nih.gov It is plausible that this compound would adopt a similar herringbone or slipped-stack packing arrangement, which is common for planar aromatic molecules and is often conducive to efficient charge transport.
V. Computational Chemistry Approaches to 1,2 Bis Benzo B Thien 3 Yl Ethanedione Systems
Theoretical Frameworks for Electronic Structure and Reactivity Prediction
To accurately model the behavior of 1,2-Bis(benzo[b]thien-3-yl)ethanedione, a selection of robust theoretical frameworks is necessary. These methods allow for the prediction of both ground and excited state properties, providing a comprehensive understanding of the molecule's potential applications.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) stands as a cornerstone for investigating the ground state properties of medium to large-sized organic molecules like this compound. By approximating the many-electron wavefunction in terms of the electron density, DFT offers a balance between computational cost and accuracy. Functionals such as B3LYP or PBE0, combined with appropriate basis sets (e.g., 6-31G* or def2-TZVP), are commonly used to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic properties such as ionization potentials and electron affinities. For instance, DFT calculations on related benzothiophene (B83047) derivatives have been successfully used to predict their structural parameters and electronic characteristics rsc.orgresearchgate.net.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
To explore the photophysical characteristics of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT extends the principles of DFT to time-dependent phenomena, allowing for the calculation of electronic excitation energies, which correspond to UV-Vis absorption spectra, and oscillator strengths, which indicate the intensity of electronic transitions. This method is crucial for understanding the nature of the excited states (e.g., n→π* or π→π* transitions) and predicting the color and luminescence properties of the molecule. Studies on similar heterocyclic systems have demonstrated the utility of TD-DFT in interpreting their absorption and emission spectra nih.govnih.govnih.gov.
Semi-Empirical Methods (e.g., AM1, ZINDO/S) for Conformational and Optical Analysis
While less accurate than DFT, semi-empirical methods such as AM1 (Austin Model 1) and ZINDO/S (Zerner's Intermediate Neglect of Differential Overlap for Spectroscopy) offer significant computational speed advantages. These methods are particularly useful for preliminary conformational searches and for studying large systems. AM1 can be employed to explore the potential energy surface and identify low-energy conformers of this compound. ZINDO/S is specifically parameterized to reproduce electronic spectra and can provide qualitative insights into the optical properties of different conformers, complementing the more rigorous TD-DFT calculations nih.gov.
Modeling of Frontier Molecular Orbitals (FMOs) and Charge Distribution
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the electronic behavior of a molecule. For this compound, DFT calculations can map the spatial distribution of these orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The HOMO-LUMO energy gap is a key parameter that influences the molecule's kinetic stability and its electronic absorption properties. Visualizing the FMOs reveals the regions of the molecule involved in electronic transitions. Furthermore, Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges, providing a detailed picture of the charge distribution and identifying electrophilic and nucleophilic sites within the molecule. In related benzothiophene systems, the distribution of HOMO and LUMO has been shown to be crucial for their charge transport properties rsc.orgresearchgate.net.
Below is a hypothetical data table illustrating the kind of information that would be generated from FMO analysis:
| Property | Calculated Value (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -2.80 |
| HOMO-LUMO Gap | 3.45 |
Prediction of Spectroscopic Signatures and Photophysical Parameters
Computational chemistry is instrumental in predicting various spectroscopic signatures. As mentioned, TD-DFT calculations can generate theoretical UV-Vis spectra, predicting the maximum absorption wavelengths (λmax) and their corresponding oscillator strengths. These theoretical spectra can be compared with experimental data for validation. Beyond absorption, computational methods can also provide insights into emission properties, such as fluorescence and phosphorescence, by calculating the energies of the lowest singlet (S1) and triplet (T1) excited states. The energy difference between the ground state (S0) and S1 determines the fluorescence wavelength, while the S1-T1 energy gap is important for understanding intersystem crossing efficiencies.
A table of predicted photophysical data might look as follows:
| Parameter | Predicted Value |
| λmax (Absorption) | 380 nm |
| Oscillator Strength (f) | 0.85 |
| S1 Energy | 3.26 eV |
| T1 Energy | 2.50 eV |
| S1-T1 Gap | 0.76 eV |
Investigation of Conformational Landscapes and Torsional Barriers
A potential energy surface scan could yield data presentable in a table like this:
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |
| 0 | 5.2 | Eclipsed (Transition State) |
| 60 | 0.0 | Skew (Global Minimum) |
| 120 | 4.8 | Eclipsed (Transition State) |
| 180 | 0.5 | Anti (Local Minimum) |
Elucidation of Reaction Mechanisms and Transition States through Computational Methods
Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful, non-invasive tool for elucidating the complex reaction mechanisms and transient transition states associated with heterocyclic compounds. While direct computational studies on the reaction mechanisms of this compound are not extensively documented in publicly available research, the principles and methodologies can be understood from studies on analogous benzothiophene and diketone systems. These studies provide a foundational framework for predicting how this compound might behave in various chemical transformations.
Theoretical investigations into the reactions of related compounds, such as the thionation of ketones with Lawesson's reagent, have successfully mapped out multi-step reaction pathways. acs.org These studies often identify a two-step mechanism involving an initial cycloaddition to form a four-membered intermediate, followed by a cycloreversion to yield the final thiocarbonyl product. acs.org For such reactions, computational methods are crucial for identifying the structures of transition states, which are fleeting, high-energy states that cannot be isolated experimentally. fossee.in The calculated energy barriers for these transition states provide a quantitative measure of the reaction's feasibility and rate. acs.org
In a similar vein, DFT calculations have been employed to unravel the mechanism of the Friedlander reaction, which can involve benzothiophene derivatives reacting with ketones. nih.gov Such studies elucidate the step-by-step process, including the initial condensation, cyclization, and subsequent dehydration steps, along with the associated energy profiles and transition state geometries. For example, in the synthesis of benzothieno[3,2-b]pyridines, DFT calculations can pinpoint the rate-determining step and explain the influence of different substituents on the reaction yield. nih.gov
Furthermore, computational analysis of reactions involving 3-amidothiophene derivatives with various carbonyl compounds highlights the ability of theoretical methods to predict product selectivity. nih.gov These studies can rationalize why a reaction might favor the formation of one product over another by comparing the activation energies of competing reaction pathways. nih.gov For instance, the calculations can determine whether a reaction will proceed through a simple carbonyl addition or lead to a bis-adduct by evaluating the stability of the intermediates and the energy barriers of the transition states for each potential pathway. nih.gov
The general approach for these computational investigations involves:
Reactant and Product Optimization: The ground-state geometries of the reactants, such as this compound, and the expected products are computationally optimized to find their lowest energy conformations.
Transition State Searching: Sophisticated algorithms are used to locate the transition state structure connecting the reactants and products (or intermediates). This involves finding a first-order saddle point on the potential energy surface. fossee.in
Frequency Calculations: These calculations are performed to confirm the nature of the stationary points. A stable molecule (reactant, product, or intermediate) will have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. fossee.in
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is often performed to ensure that the identified transition state correctly connects the desired reactants and products on the reaction pathway.
While specific data tables for the reaction mechanisms of this compound are not available, the table below illustrates the type of data that would be generated from such a computational study, using a hypothetical reaction as an example.
Table 1: Hypothetical Calculated Energy Profile for a Reaction of this compound
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | This compound + Reagent | 0.0 |
| TS1 | Transition State for Step 1 | +25.3 |
| Intermediate | Intermediate Adduct | -5.2 |
| TS2 | Transition State for Step 2 | +18.7 |
| Products | Final Product(s) | -15.8 |
This table is for illustrative purposes only and does not represent actual experimental or calculated data for this compound.
By applying these established computational methodologies, researchers can gain deep mechanistic insights into the reactivity of this compound, guiding synthetic efforts and the design of new chemical transformations. The elucidation of these pathways is fundamental to understanding the chemical behavior of this complex heterocyclic system.
Vi. Exploration of 1,2 Bis Benzo B Thien 3 Yl Ethanedione in Functional Materials Research
Design Principles for Organic Semiconductor Applications
The design of organic semiconductors hinges on controlling the molecular arrangement in the solid state and tuning the electronic properties through chemical modification. For a molecule like 1,2-Bis(benzo[b]thien-3-yl)ethanedione, these principles are paramount for its potential use in devices.
Molecular Packing and Film Morphology for Charge Transport
Effective charge transport in organic semiconductors is critically dependent on the intermolecular electronic coupling, which is dictated by the molecular packing in thin films. Fused thiophene (B33073) systems, such as rsc.orgbenzothieno[3,2-b] rsc.orgbenzothiophene (B83047) (BTBT), are known to form well-ordered structures, like herringbone arrangements, which facilitate efficient orbital overlap for charge hopping. researchgate.netnih.gov The planarity of the benzothiophene units in this compound would be advantageous, but the rotational freedom around the single bonds connecting to the central ethanedione linker could introduce conformational disorder, potentially disrupting long-range order.
The morphology of the semiconductor film is equally crucial. Solution-processing techniques, such as solution-shearing, are often employed to enhance molecular packing and crystallinity. rsc.org For derivatives of benzo[b]thieno[2,3-d]thiophene (BTT), a core structure related to the subject compound, the formation of terrace-like thin film morphologies with good inter-grain connectivity has been shown to correlate with higher device performance. rsc.orgmdpi.com The introduction of alkyl side chains can improve solubility for solution processing but can also induce steric hindrance that disrupts molecular packing if not carefully designed. mdpi.com
Structure-Property Relationships for Optoelectronic Performance
The optoelectronic properties of organic semiconductors are governed by their molecular structure, particularly the arrangement of electron-donating and electron-accepting moieties. In this compound, the benzo[b]thiophene units act as electron-rich donors, while the central ethanedione (a diketone) group serves as an electron-withdrawing acceptor. This Donor-Acceptor-Donor (D-A-D) architecture is a common strategy to lower the bandgap of the material, enabling it to absorb light at longer wavelengths.
The energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key parameters. These can be tuned by modifying the core structure. For instance, extending the π-conjugation or introducing different functional groups can alter these energy levels, which is crucial for matching with other materials in a device, such as electrodes or other layers in a solar cell. nih.govresearchgate.net In many benzothiophene-based materials, the HOMO is delocalized over the entire π-conjugated backbone, which is favorable for charge transport. nih.gov
Charge Transport Characteristics in Thin Films and Devices
The performance of this compound and its derivatives would ultimately be evaluated by incorporating them into electronic devices like transistors and solar cells.
Organic Field-Effect Transistors (OFETs) based on Derivatives
OFETs are a standard platform for assessing the charge-carrying capabilities of new organic semiconductors. Derivatives of BTBT and BTT have been successfully used as the active layer in OFETs, demonstrating p-channel (hole-transporting) characteristics. mdpi.comresearchgate.net The performance of these devices is quantified by the charge carrier mobility (µ) and the on/off current ratio.
For example, novel BTT derivatives have achieved hole mobilities up to 0.057 cm²/Vs with on/off ratios exceeding 10⁷. rsc.org Similarly, certain BTBT derivatives have shown mobilities as high as 0.10 cm²/Vs. researchgate.net The performance is highly dependent on the thin-film processing and the resulting molecular order. rsc.orgsoton.ac.uk For a potential OFET based on this compound, one would expect its performance to be strongly linked to its ability to form highly ordered, crystalline domains within the thin film.
Table 1: Performance of OFETs based on related Benzothiophene Derivatives
| Compound Family | Deposition Method | Hole Mobility (µ) (cm²/Vs) | On/Off Ratio | Reference |
|---|---|---|---|---|
| Benzo[b]thieno[2,3-d]thiophene (BTT) Derivative | Solution-Shearing | 0.057 | > 10⁷ | rsc.org |
| rsc.orgBenzothieno[3,2-b]benzothiophene (BTBT) Derivative | Solution-Shearing | ~0.03 | > 10⁶ | mdpi.com |
Dye-Sensitized Solar Cells (DSSCs) and Photosensitizer Design
In DSSCs, a dye absorbs light and injects electrons into a semiconductor, typically TiO₂. rsc.org The D-A-D structure of this compound makes it a candidate for a photosensitizer. The benzothiophene units would act as the electron donor, and the ethanedione could function as part of the π-linker or acceptor system. A typical organic dye for DSSCs has a D-π-A structure, where the π-linker facilitates charge transfer from the donor to the acceptor/anchoring group that binds to the TiO₂ surface. researchgate.net
The effectiveness of a dye is related to its light-harvesting efficiency, which is influenced by its absorption spectrum and molar extinction coefficient. rsc.org Modifying the π-linker is a common strategy to tune these properties. For instance, extending the linker can lead to red-shifted absorption, allowing the dye to capture more of the solar spectrum. researchgate.net While diketone linkers are mentioned in the context of DSSC materials, specific performance data for benzothiophene-based diketone dyes are not available in the provided results. chemscene.com The design would require adding an appropriate anchoring group (like a carboxylic or cyanoacrylic acid) to one of the benzothiophene units to ensure it binds to the semiconductor surface for efficient electron injection. mdpi.com
Advanced Spectroscopic Probes for Material Characterization
A comprehensive characterization using various spectroscopic and analytical techniques is essential to understand the structure-property relationships of new materials.
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry: These are fundamental tools used to confirm the chemical structure of newly synthesized compounds like benzothiophene derivatives. nih.govmdpi.com
UV-Visible Absorption Spectroscopy: This technique is used to determine the optical bandgap and light-absorbing properties of the material in both solution and thin-film form. The absorption spectra reveal the electronic transitions within the molecule. rsc.org
Cyclic Voltammetry (CV): CV is an electrochemical method used to determine the HOMO and LUMO energy levels of a compound, which are critical for predicting its charge injection/extraction properties and stability. mdpi.com
X-ray Diffraction (XRD) and Atomic Force Microscopy (AFM): These techniques are vital for probing the solid-state properties of the material. XRD provides information on the molecular packing and crystallinity of thin films, while AFM reveals the surface morphology and grain structure. rsc.orgmdpi.com These structural insights are often directly correlated with the charge transport performance observed in devices. rsc.org
Through the application of these design principles and characterization methods, the potential of this compound as a functional material for organic electronics could be systematically explored.
In-situ X-ray Measurements for Crystalline Order and Phase Behavior
There are no available studies that have employed in-situ X-ray measurements to characterize the crystalline order and phase behavior of This compound . This technique is crucial for understanding how the molecular packing and crystalline structure of a material evolve under external stimuli such as temperature or pressure, which is vital for its application in electronic devices. For related compounds, such as certain derivatives of nih.govbenzothieno[3,2-b] nih.govbenzothiophene, in-situ small- and wide-angle X-ray scattering (SAXS/WAXS) measurements have been used to investigate their thermal properties and phase transitions. Such analyses provide valuable insights into the structure-property relationships that govern the performance of organic semiconductor materials.
Time-Resolved Fluorimetry for Excited State Dynamics
Detailed investigations into the excited state dynamics of This compound using time-resolved fluorimetry have not been reported. This spectroscopic technique is essential for probing the lifetimes and decay pathways of excited electronic states, which are fundamental to a material's performance in applications like organic light-emitting diodes (OLEDs) and photovoltaics. Studies on other benzo-substituted heterocyclic compounds have utilized time-resolved fluorescence spectroscopy to understand the influence of molecular structure and environment on their photophysical properties, including fluorescence quantum yields and non-radiative decay rates.
Potential in Non-linear Optical (NLO) Materials
The potential of This compound as a non-linear optical (NLO) material has not been specifically evaluated in the current body of scientific literature. NLO materials are of significant interest for applications in photonics and optoelectronics, including optical switching and frequency conversion. The NLO properties of organic molecules are intrinsically linked to their molecular structure, particularly the presence of π-conjugated systems and donor-acceptor groups that can lead to large second-order and third-order optical nonlinearities. While other classes of organic compounds, such as bis(dehydrobenzoannuleno)benzenes, have been investigated for their NLO properties, similar data for the target compound is absent.
Integration into Stimuli-Responsive Organic Materials (e.g., Photochromic Systems)
There is no specific research detailing the integration of This compound into stimuli-responsive organic materials, such as photochromic systems. Photochromic materials, which undergo reversible changes in their absorption spectra upon irradiation with light, are promising for applications in optical data storage, molecular switches, and smart windows. The photochromic behavior of diarylethenes based on benzo[b]thiophene units is a well-studied area. These systems can undergo light-induced cyclization and cycloreversion reactions, leading to a change in color. However, whether the ethanedione linker in This compound facilitates or hinders such photochromic activity has not been experimentally determined.
Q & A
Q. What are the established synthetic routes for 1,2-Bis(benzo[b]thien-3-yl)ethanedione, and what key reaction parameters influence yield and purity?
Methodological Answer: The synthesis typically involves tandem cyclization strategies, such as the Thyagarajan-Majumdar method , where aryl propargyl sulfoxides undergo one-pot conversion to benzo[b]thien-3-yl ketones. Key steps include:
- Using 1,4-dioxane as a solvent for improved reaction homogeneity .
- Optimizing stoichiometry of benzoylisothiocyanate and precursors to minimize byproducts .
- Controlling reaction time (e.g., overnight stirring at room temperature) to ensure completion .
Critical Parameters: - Temperature: Excess heat may lead to decomposition of thiophene intermediates.
- Solvent purity: Trace moisture can hydrolyze sensitive intermediates.
- Workup: Ice/water quenching to precipitate products effectively .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm diketone functionality and benzo[b]thienyl substituent positions. Look for carbonyl signals near 190–200 ppm in -NMR .
- X-ray Crystallography : Resolve molecular packing and confirm bond angles/distances, especially the central ethanedione moiety. Prefer KBr pellet methods for IR validation of carbonyl groups .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., exact mass ≈ 354.02 g/mol) and isotopic patterns .
Advanced Research Questions
Q. How can researchers optimize substituent effects on the photochromic properties of this compound derivatives?
Methodological Answer:
- Substituent Screening : Introduce electron-withdrawing groups (e.g., -CF) at the benzo[b]thienyl 5-position to enhance π-conjugation and redshift absorption spectra .
- Quantum Yield Measurement : Compare UV-Vis absorbance changes (e.g., 300–600 nm) before/after irradiation to calculate switching efficiency. Use actinometry for accurate quantum yield determination .
- Solid-State Analysis : Employ XRD to correlate crystallinity with photochromic stability. Amorphous phases may exhibit faster fatigue resistance .
Q. What strategies resolve contradictions in reported photochromic switching efficiencies for derivatives of this compound?
Methodological Answer:
- Standardize Testing Conditions : Ensure consistent light intensity (e.g., 365 nm UV lamp at 1 mW/cm) and solvent polarity (e.g., toluene vs. DMSO) during experiments .
- Byproduct Analysis : Use HPLC-MS to detect side products (e.g., oxidized thiophene rings) that may quench photochromic activity .
- Computational Modeling : Perform TD-DFT calculations to predict excited-state behavior and identify substituents causing steric hindrance or electronic mismatches .
Q. How can computational modeling predict the supramolecular assembly of this compound in solid-state applications?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model intermolecular interactions (e.g., π-π stacking of benzo[b]thienyl groups) using force fields like OPLS-AA. Validate with XRD data .
- Hirshfeld Surface Analysis : Quantify non-covalent interactions (e.g., C–H···O contacts from diketone moieties) to explain packing motifs .
- Bandgap Engineering : Use DFT (e.g., B3LYP/6-31G*) to correlate HOMO-LUMO levels with experimental UV-Vis spectra for optoelectronic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
